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Compound of Interest

Compound Name: TYM-3-98

cat. No.: B15575175

An In-depth Technical Guide to TYM-3-98

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activities of TYM-3-98, a novel and selective inhibitor of the phosphoinositide 3-
kinase delta (PI3Kd) isoform. This document is intended for researchers, scientists, and

professionals involved in drug discovery and development, particularly in the fields of oncology
and immunology.

Chemical Structure and Physicochemical Properties

TYM-3-98 is an indazole derivative with a complex heterocyclic structure. Its chemical and
physical properties are summarized below.
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Property Value Reference
1-(1-(6-chloro-1-(3-
(methylsulfonyl)phenyl)-1H-
indazol-3-yl)ethyl)-3-(3-fluoro-

IUPAC Name yethyD-3- [1]
4-methoxyphenyl)-1H-
pyrazolo[3,4-d]pyrimidin-4-
amine

Molecular Formula C28H23CIFN703S [11[2][3]

Molecular Weight 592.04 g/mol [1112][3]

CAS Number 2820244-59-3 [1][2]13]

Appearance Solid powder [1]

Purity >98% (HPLC) [1]
Soluble in DMSO (up to 100

Solubility mg/mL); Insoluble in water and  [1][3]
ethanol
Store as a solid powder at
-20°C for up to 3 years. In

Storage [3]
solvent, store at -80°C for up
to 1 year.

COC1=C(F)C=C(C2=NN(C(C)
C3=NN(C4=CC=CC(S(C)
SMILES (=0)=0)=C4)C5=CC(Cl)=CC= [2]

C53)C6=C2C(N)=NC=N6)C=C
1

Biological Activity and Mechanism of Action

TYM-3-98 is a potent and selective inhibitor of PI3K9, a lipid kinase predominantly expressed

in leukocytes.[4] Aberrant activation of the PI3Kd signaling pathway is a common feature in

various B-cell malignancies, making it a key therapeutic target.[4]

2.1. PIBK/AKT/mTOR Pathway Inhibition
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The primary mechanism of action of TYM-3-98 involves the direct inhibition of PI3Kd, which
blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-
3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling
proteins, most notably AKT and mammalian target of rapamycin (mTOR).[2][4][5] The inhibition
of the PISBK/AKT/mTOR pathway by TYM-3-98 has been shown to be concentration-dependent
and leads to the induction of apoptosis in B-cell ymphoma cells.[4][6]
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Caption: Inhibition of the PISK/AKT/mTOR signaling pathway by TYM-3-98.

2.2. Induction of Ferroptosis in Colorectal Cancer

Recent studies have revealed an additional mechanism of action for TYM-3-98 in the context of
KRAS-mutant colorectal cancer (CRC).[7][8] In these cancer cells, TYM-3-98 suppresses the
AKT/mTOR-mediated lipogenesis by inhibiting the sterol regulatory element-binding protein 1
(SREBP1).[7][8][9] This disruption of lipid metabolism leads to lipid peroxidation, iron
accumulation, and glutathione (GSH) depletion, ultimately inducing a form of programmed cell
death known as ferroptosis.[7][8]
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Caption: TYM-3-98 induces ferroptosis in KRAS-mutant CRC cells.

Quantitative Biological Data
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The biological activity of TYM-3-98 has been quantified through various in vitro and in vivo
studies.

Table 1: In Vitro Inhibitory Activity

Target/Assay Cell Line IC50 Reference
PI3K& Enzyme Activity - 7.1nM [1112][3]
Cell Proliferation (72h)  HCT 116 (CRC) 1.37 uM [8]

Cell Proliferation (72h)  LoVo (CRC) 1.78 uM [8]

Cell Proliferation (72h)  SW620 (CRC) 1.83 uM [8]

Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats

Parameter Route Dose Value Reference
Half-life (t%2) p.o. 20 mg/kg 7h [6]
Maximum
Concentration p.o. 20 mg/kg 4.73 mg/L [6]
(Cmax)
Area Under the 50 malk B2 55 il 6]
.0. m : ‘ng/m

Curve (AUCO-) P I J
Oral

- 20 mg/kg 62.67 % [6]

Bioavailability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for key experiments involving TYM-3-98.

4.1. In Vitro Cell Proliferation (MTT Assay)

o Cell Seeding: Plate B-cell ymphoma or colorectal cancer cells in 96-well plates at a density
of 5,000-10,000 cells per well in 100 pL of complete culture medium. Incubate for 24 hours at
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37°C in a 5% CO2 humidified atmosphere.

o Compound Treatment: Prepare serial dilutions of TYM-3-98 and a reference compound (e.g.,
Idelalisib) in culture medium. Add 100 pL of the diluted compounds to the respective wells.
Include vehicle control (e.g., 0.1% DMSO) wells.

 Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 values using non-linear regression analysis.

4.2. Western Blot Analysis for Pathway Modulation

o Cell Lysis: Treat cells with varying concentrations of TYM-3-98 for a specified duration (e.g.,
24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pg) on a 10%
SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, p-
MmTOR, mMTOR, etc., overnight at 4°C.

o Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
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temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

4.3. In Vivo Antitumor Efficacy in Xenograft Models
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Caption: Workflow for an in vivo xenograft study to evaluate antitumor efficacy.
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e Animal Model: Use immunodeficient mice (e.g., NSG or BALB/c nude mice) aged 5-6 weeks.

[6]

o Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 106 Mino
cells) into the flank of each mouse.[6]

e Tumor Growth and Randomization: Allow tumors to grow until they are palpable (e.g., ~100-
150 mm3). Randomly assign mice to different treatment groups (e.g., vehicle control, TYM-3-
98 at 5, 10, 15 mg/kg, and a positive control like Idelalisib at 15 mg/kg).[6]

o Drug Administration: Administer the compounds orally once daily for the duration of the study
(e.g., 18 days).[6]

e Monitoring: Measure tumor dimensions and mouse body weight every two days. Calculate
tumor volume using the formula: V = 0.5 x length x width2.[6]

o Endpoint and Analysis: At the end of the treatment period, euthanize the mice. Excise the
tumors, weigh them, and process them for further analysis such as immunohistochemistry
(IHC) or western blotting to assess target engagement.

Conclusion

TYM-3-98 is a highly selective PI3Kd inhibitor with potent antitumor activity against B-cell
lymphomas and KRAS-mutant colorectal cancer.[4][7] Its dual mechanism of inducing both
apoptosis and ferroptosis, combined with a favorable pharmacokinetic profile, makes it a
promising candidate for further preclinical and clinical development.[4][6][7] The data and
protocols presented in this guide offer a solid foundation for researchers investigating the
therapeutic potential of TYM-3-98.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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